molecular formula C12H13N3 B8368053 1-(1H-Imidazol-2-ylmethyl)-2,3-dihydro-1H-indole

1-(1H-Imidazol-2-ylmethyl)-2,3-dihydro-1H-indole

Cat. No.: B8368053
M. Wt: 199.25 g/mol
InChI Key: KIMPDXPXZXPRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Imidazol-2-ylmethyl)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1-(1H-imidazol-2-ylmethyl)-2,3-dihydroindole

InChI

InChI=1S/C12H13N3/c1-2-4-11-10(3-1)5-8-15(11)9-12-13-6-7-14-12/h1-4,6-7H,5,8-9H2,(H,13,14)

InChI Key

KIMPDXPXZXPRPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=NC=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of indoline (0.20 g, 1.68 mmol) in methanol (15 ml) were added sequentially imidazole-2-carboxaldehyde (0.24 g, 2.52 mmol), zinc chloride (0.92 g, 6.71 mmol) and sodium cyanoborohydride (0.32 g, 5.03 mmol). The reaction mixture was shaken at 50° C. for 16 hours, then triethylamine (0.5 ml) was added and the mixture shaken for a further 5 min. The resulting suspension was filtered and the filtrate was concentrated in vacuo. The residue was purified by chromatography on silica gel (eluant: methanol/dichloromethane gradient) to yield the title compound as an off-white solid (0.17 g, 52%); MS (ISP): 200.3 ([M+H]+).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
52%

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